Vacquinol-1

Description

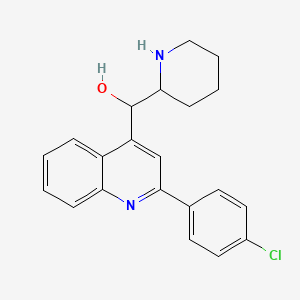

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLJPGAHSLIQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279588 | |

| Record name | NSC13316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-80-8 | |

| Record name | NSC13316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC13316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5428-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Vacquinol-1: A Technical Guide to Inducing Methuosis in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Vacquinol-1, a small molecule of the quinolone-alcohol scaffold, has emerged as a potent inducer of a novel, non-apoptotic form of cell death termed "methuosis" in glioblastoma (GBM) cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's cytotoxic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While the initial groundbreaking study was later retracted, subsequent research has validated and expanded upon the core findings, solidifying this compound as a valuable tool for investigating targeted cancer cell death.[2]

The Dual Disruption of Endolysosomal Homeostasis

The primary mechanism of this compound's action is a catastrophic failure of the endolysosomal system, leading to massive vacuolization and eventual cell rupture.[3] This is achieved through a two-pronged attack on key regulatory components of this pathway.[4]

1.1. Activation of v-ATPase and Induction of Acidic Vesicle Organelles (AVOs): this compound treatment leads to the formation of acidic vesicle organelles (AVOs).[5] The molecule directly activates vacuolar H+-ATPase (v-ATPase), a proton pump responsible for acidifying intracellular compartments. This hyperactivity of v-ATPase leads to a vicious cycle: the increased acidity protonates more this compound, which in turn further activates the pump, resulting in a massive consumption of cellular ATP. This energy depletion culminates in a metabolic catastrophe, a key driver of cell death.

1.2. Inhibition of Calmodulin (CaM) and Impairment of Lysosome Reformation: Concurrently, this compound directly interacts with and inhibits calmodulin (CaM), a crucial calcium-binding protein involved in numerous cellular processes, including the reformation of lysosomes from endolysosomal vesicles. By inhibiting CaM, this compound prevents the recycling of lysosomes, leading to the accumulation of large, non-functional vacuoles.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from studies on this compound's effects on glioblastoma cells.

| Cell Line | IC50 Value (µM) | Reference |

| RG2 | 4.57 | |

| NS1 | 5.81 | |

| U3013MG | Within the range of human glioma cells | |

| Fibroblast cells | Higher IC50 compared to glioblastoma cells |

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines.

| Cell Line | This compound Concentration (µM) | Observation | Reference |

| #12537-GB | 0.07, 0.7 | No significant effect on cell viability | |

| #12537-GB | 7 | Significant cell death | |

| #12537-GB | 14, 28 | Rapid cell death (<2 hours) | |

| U-87 | 7 | Significant cell death | |

| U3013MG, U3024MG | 2 | Induction of lysosomal-enlarged vacuoles and AVOs |

Table 2: Effective Concentrations of this compound in Experimental Settings.

The MKK4-Dependent Signaling Pathway

An shRNA screen identified Mitogen-Activated Protein Kinase Kinase 4 (MKK4), also known as SEK1, as a critical mediator of this compound-induced cell death. While the precise mechanism of MKK4 activation by this compound is still under investigation, it is believed to be downstream of Ras/Rac-1 activation. This pathway appears to be essential for the initiation of the vacuolization process.

Counter-regulation by Exogenous ATP via TRPM7

Interestingly, the cytotoxic effects of this compound can be counteracted by the presence of exogenous ATP, even at concentrations as low as 1 µM. This protective effect is mediated by the Transient Receptor Potential Cation Channel, Subfamily M, Member 7 (TRPM7). Activation of TRPM7 by ATP is thought to initiate a signaling cascade that interferes with the methuosis process. This finding has significant implications for the in vivo efficacy of this compound, as necrotic regions within tumors are often rich in extracellular ATP.

Signaling Pathways and Experimental Workflow Diagrams

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. For specific antibody concentrations and incubation times, it is recommended to consult the original research articles and manufacturer's instructions.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed glioblastoma cells (e.g., 3,000 cells/well) in a 96-well plate and culture overnight.

-

Treatment: Treat cells with a range of this compound concentrations (or DMSO as a vehicle control) for a specified time (e.g., 48 hours).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well, mix, and incubate to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot for MKK4 Activation

This technique is used to detect the levels of total and phosphorylated MKK4, indicating its activation state.

-

Protein Extraction: Treat glioblastoma cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total MKK4 and phosphorylated MKK4 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for Acidic Vesicle Organelles (AVOs)

This method allows for the visualization of AVOs using dyes that accumulate in acidic compartments.

-

Cell Culture and Treatment: Grow glioblastoma cells on coverslips and treat with this compound.

-

Staining: Incubate the cells with a fluorescent acidic probe such as LysoTracker Red or Acridine Orange in serum-free medium.

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope. AVOs will appear as brightly stained puncta.

Clinical Status

To date, there are no registered clinical trials specifically investigating this compound in humans. Its development has been hampered by limited in vivo efficacy and potential for non-specific toxicity at higher doses. Nevertheless, the unique mechanism of inducing methuosis makes this compound and its analogs an area of continued preclinical interest for the development of novel glioblastoma therapies.

References

- 1. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]

- 2. RETRACTED: Vulnerability of glioblastoma cells to catastrophic vacuolization and death induced by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]

- 5. academic.oup.com [academic.oup.com]

Vacquinol-1: A Deep Dive into its Chemical Structure, Physicochemical Properties, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vacquinol-1, also known by its synonym NSC 13316, is a novel small molecule that has garnered significant interest in the field of oncology, particularly for its potent and selective cytotoxic effects against glioblastoma multiforme (GBM) cells.[1] This quinoline derivative induces a unique form of non-apoptotic cell death termed "methuosis," characterized by catastrophic macropinocytosis, leading to massive vacuolization, ATP depletion, and eventual rupture of the cancer cell membrane.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical Structure

This compound is chemically designated as [2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol.[1] Its structure features a quinoline core linked to a chlorophenyl group and a piperidinyl-methanol moiety, which are crucial for its biological activity.

Key Structural Identifiers:

-

IUPAC Name: [2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol[1]

-

SMILES: ClC1=CC=C(C2=NC(C=CC=C3)=C3C(C(O)C4NCCCC4)=C2)C=C1

-

Molecular Formula: C₂₁H₂₁ClN₂O

-

Molecular Weight: 352.86 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. The following table summarizes the known quantitative data for this compound.

| Property | Value | Source |

| Appearance | White to Beige Crystalline Solid | |

| Melting Point | 198-199.5 °C | |

| Solubility | ||

| in DMSO | ~1 mg/mL and ~70 mg/mL (with sonication) | |

| in DMF | ~10 mg/mL | |

| in Ethanol | ~0.25 mg/mL | |

| in Water | Insoluble | |

| in 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |

| Predicted Boiling Point | 551.4 ± 50.0 °C | |

| Predicted Density | 1.244 ± 0.06 g/cm³ | |

| pKa (of a derivative) | 4.32 (for CBK277826, a derivative that cannot be protonated in acidic organelles) |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of this compound as a crystalline solid can be determined using the capillary melting point method.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus).

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the solid first begins to melt (onset of melting) and the temperature at which the last solid crystal disappears (complete melting) are recorded. This range represents the melting point of the substance. A sharp melting point range is indicative of high purity.

Determination of Solubility

The solubility of this compound in various solvents was determined by assessing the amount of solute that can dissolve in a given volume of solvent to form a clear solution.

-

Sample Preparation: A known weight of this compound (e.g., 1 mg) is placed in a vial.

-

Solvent Addition: A measured volume of the solvent of interest (e.g., DMSO, DMF, ethanol, water) is added incrementally.

-

Dissolution: The mixture is vortexed or sonicated after each addition to facilitate dissolution.

-

Observation: The solubility is determined as the concentration at which the compound completely dissolves, forming a clear solution without any visible solid particles. For aqueous solubility, a stock solution in an organic solvent like DMF is often prepared first and then diluted with the aqueous buffer.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects on glioblastoma cells through a multi-faceted mechanism that culminates in a non-apoptotic form of cell death known as methuosis. This process is initiated by the induction of massive macropinocytosis, an endocytic process that leads to the formation of large intracellular vacuoles.

MKK4-Dependent Signaling

An shRNA screen identified Mitogen-Activated Protein Kinase Kinase 4 (MKK4) as a critical signaling node for this compound-induced cell death. While the precise upstream activators of MKK4 in this context are still being fully elucidated, it is a key mediator of the subsequent cellular events.

Caption: MKK4-dependent signaling cascade initiated by this compound.

Dual Disruption of Endolysosomal Homeostasis

More recent studies have unveiled a dual mechanism of action for this compound, targeting two key components of endolysosomal homeostasis: the vacuolar H+-ATPase (v-ATPase) and calmodulin (CaM).

-

v-ATPase Activation: this compound accumulates in and activates the v-ATPase in acidic vesicle organelles (AVOs). This leads to hyper-acidification of these compartments and a massive consumption of cellular ATP, triggering a metabolic catastrophe.

-

Calmodulin Inhibition: this compound directly interacts with and inhibits calmodulin, a crucial calcium-binding protein. This inhibition impairs lysosome reformation and the clearance of the newly formed vacuoles, exacerbating the cellular stress.

Caption: Dual mechanism of this compound targeting v-ATPase and Calmodulin.

Counter-regulation by Extracellular ATP via TRPM7

Interestingly, the cytotoxic effect of this compound can be counteracted by extracellular ATP. This inhibitory effect is mediated through the TRPM7 (Transient Receptor Potential Melastatin 7) channel, which, upon activation by ATP, leads to an influx of Ca²⁺ and Mg²⁺. This suggests that the tumor microenvironment, which can have high concentrations of extracellular ATP, may influence the efficacy of this compound.

Caption: Counter-regulation of this compound induced cell death by ATP via TRPM7.

Conclusion

This compound represents a promising therapeutic candidate for glioblastoma, a notoriously difficult-to-treat cancer. Its unique mechanism of inducing methuosis through the dual targeting of v-ATPase and calmodulin, downstream of MKK4 activation, offers a novel strategy to circumvent traditional resistance mechanisms. The detailed understanding of its chemical structure, physicochemical properties, and complex signaling interactions is crucial for its further preclinical and clinical development. Future research focusing on optimizing its efficacy, potentially by co-administering agents that modulate the tumor microenvironment's ATP levels or TRPM7 activity, could unlock the full therapeutic potential of this intriguing molecule.

References

Vacquinol-1: A Technical Guide to the Induction of Methuosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacquinol-1, a quinolone-derived small molecule, has emerged as a potent inducer of a non-apoptotic form of cell death known as methuosis in cancer cells, particularly glioblastoma (GBM). This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental protocols associated with this compound-induced methuosis. Characterized by the catastrophic formation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes, methuosis represents a promising alternative therapeutic strategy for apoptosis-resistant cancers. This document synthesizes key quantitative data, details essential experimental methodologies, and visualizes the complex signaling networks involved, offering a foundational resource for researchers in oncology and drug discovery.

Introduction to this compound and Methuosis

Glioblastoma is a highly aggressive and fatal form of brain cancer with limited effective treatment options.[1] A novel therapeutic avenue was revealed with the discovery of this compound, a compound identified through screening for its ability to selectively kill GBM cells.[1][2] this compound triggers a unique form of cell death termed methuosis, which is morphologically distinct from apoptosis.[3][4] The hallmark of methuosis is the extensive accumulation of large, phase-lucent vacuoles that originate from macropinocytosis, an endocytic process. This process ultimately leads to the rupture of the plasma membrane and cell death. Notably, this compound has shown selectivity for cancer cells, with minimal toxic effects on non-transformed cells.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across various glioblastoma cell lines. The following tables summarize key in vitro data, providing a comparative look at its cytotoxic and pro-methuotic effects.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) | Time Point (h) | Assay Type | Reference |

| RG2 | 4.57 | Not Specified | Not Specified | |

| NS1 | 5.81 | Not Specified | Not Specified |

Table 2: Dose-Dependent Effects of this compound on Glioblastoma Cell Viability

| Cell Line | This compound Concentration (µM) | Observation | Reference |

| #12537-GB | 0.07 | No significant effect on cell viability | |

| #12537-GB | 0.7 | No significant effect on cell viability | |

| #12537-GB | 7 | Significant cell death | |

| #12537-GB | 14 | Rapid cell death (<2 h) | |

| #12537-GB | 28 | Rapid cell death (<2 h) |

Table 3: Effect of this compound on Caspase 3/7 Activity

| Cell Line | Treatment | Observation | p-value | Reference |

| #12537-GB | 7 µM this compound vs. DMSO control | Increased caspase 3/7 activity | p=0.0003 | |

| U-87 | 7 µM this compound vs. DMSO control | Increased caspase 3/7 activity | p=0.0056 | |

| #12537-GB | 7 µM this compound + 1 mM ATP vs. 7 µM this compound | ATP counter-regulates this compound-induced caspase 3/7 activation | p=0.0004 | |

| U-87 | 7 µM this compound + 1 mM ATP vs. 7 µM this compound | ATP counter-regulates this compound-induced caspase 3/7 activation | p=0.0005 |

Signaling Pathways in this compound-Induced Methuosis

This compound-induced methuosis is a complex process involving multiple signaling pathways. The primary pathway involves the activation of Rac1 and MKK4. A secondary mechanism involves the disruption of endolysosomal homeostasis through the inhibition of calmodulin and activation of v-ATPase. Furthermore, the effects of this compound can be counteracted by extracellular ATP via the TRPM7 channel.

The Rac1-MKK4 Signaling Axis

A key pathway in this compound-induced methuosis involves the activation of the small GTPase Rac1, which is often overexpressed in glioblastoma. This leads to downstream activation of MAP kinase kinase 4 (MKK4), a critical node in this cell death process. This signaling cascade is believed to be a specific vulnerability in GBM cells that can be exploited by compounds like this compound.

Dual Disruption of Endolysosomal Homeostasis

More recent studies have elucidated a dual mechanism of action for this compound involving the disruption of endolysosomal trafficking. This compound, as a cationic amphiphilic drug, directly interacts with and inhibits calmodulin (CaM), which is crucial for lysosomal membrane fission. This inhibition prevents the reformation of lysosomes, leading to the accumulation of large lysosomal vacuoles. Simultaneously, this compound activates v-ATPase in endosomes, causing abnormal acidification and the formation of acidic vesicle organelles (AVOs). This hyperactivation of v-ATPase leads to a significant depletion of cellular ATP, resulting in a metabolic catastrophe and contributing to cell death.

Counter-Regulation by Extracellular ATP via TRPM7

An important consideration in the tumor microenvironment is the presence of high concentrations of extracellular ATP, often found in necrotic regions of glioblastomas. Extracellular ATP has been shown to counteract the methuosis-inducing effects of this compound. This protective effect is mediated through the activation of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). Activation of TRPM7 by ATP leads to an influx of Ca²⁺ and Mg²⁺, which can interfere with the signaling cascade leading to methuosis. This finding has significant implications for the in vivo efficacy of this compound and suggests that co-administration with TRPM7 inhibitors, such as carvacrol, could enhance its therapeutic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research on this compound. The following sections outline key experimental protocols.

Cell Viability and Cytotoxicity Assays

Objective: To quantify the dose-dependent effect of this compound on cancer cell viability.

Protocol:

-

Cell Seeding: Seed glioblastoma cells (e.g., U-87, #12537-GB, RG2, NS1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

Luminescence-based (e.g., CellTiter-Glo®): This assay measures ATP levels as an indicator of cell viability. Add the reagent to each well according to the manufacturer's instructions and measure luminescence using a microplate reader.

-

Fluorescence-based (e.g., Propidium Iodide Staining): Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of dead cells.

-

Add PI to the cell culture medium.

-

Monitor the increase in red fluorescence over time using an automated live-cell imaging system (e.g., IncuCyteZOOM®).

-

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization of Methuosis

Objective: To qualitatively and quantitatively assess the morphological changes characteristic of methuosis.

Protocol:

-

Cell Culture: Grow glioblastoma cells on glass coverslips or in imaging-compatible plates.

-

Treatment: Treat cells with an effective concentration of this compound (e.g., 7 µM).

-

Live-Cell Imaging:

-

Use phase-contrast or differential interference contrast (DIC) microscopy to observe the formation and accumulation of vacuoles in real-time.

-

Time-lapse imaging is crucial to capture the dynamics of vacuolization.

-

-

Staining for Acidic Organelles:

-

To visualize acidic vesicle organelles (AVOs), stain the cells with Lysotracker Red according to the manufacturer's protocol.

-

Image the cells using fluorescence microscopy.

-

-

Electron Microscopy: For high-resolution ultrastructural analysis:

-

Fix this compound-treated cells with glutaraldehyde.

-

Process the cells for transmission electron microscopy (TEM).

-

Image the ultrathin sections to visualize the single-membrane vacuoles and their relationship with other organelles.

-

Experimental Workflow for Investigating this compound's Mechanism

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of glioblastoma and potentially other cancers by inducing a non-apoptotic cell death pathway known as methuosis. Its unique mechanism of action, involving the Rac1-MKK4 signaling axis and the dual disruption of endolysosomal homeostasis, offers a potential strategy to overcome resistance to conventional apoptosis-inducing therapies. However, the counter-regulatory effect of extracellular ATP in the tumor microenvironment highlights the need for further research into combination therapies, such as the co-administration of TRPM7 inhibitors. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and the broader field of methuosis induction in cancer therapy. Future studies should focus on optimizing in vivo delivery, evaluating its efficacy in combination with other anti-cancer agents, and identifying additional molecular targets to enhance its therapeutic index.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]

- 3. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Evolving Role of MKK4 in Vacquinol-1 Induced Cell Death in Glioblastoma

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vacquinol-1, a novel quinolone-alcohol derivative, has been identified as a potent inducer of a non-apoptotic form of cell death termed methuosis in glioblastoma (GBM) cells.[1][2][3] Initial studies posited that this unique cell death mechanism was dependent on the activation of Mitogen-activated Protein Kinase Kinase 4 (MKK4), a key component of stress-activated signaling pathways.[1][4] However, this foundational hypothesis has been challenged by the retraction of the primary study describing this link and by subsequent research. More recent, detailed mechanistic studies have revealed that this compound's cytotoxicity stems from a dual disruption of endolysosomal homeostasis, targeting v-ATPase and calmodulin, which leads to a catastrophic depletion of cellular ATP and metabolic collapse. This whitepaper provides an in-depth technical guide on the role of MKK4 in this compound induced cell death, contextualizing the initial findings with the current, more nuanced understanding of its mechanism of action. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting Glioblastoma with Novel Cell Death Pathways

Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat human cancers, with a median survival of just 15 months despite a multi-modal treatment approach of surgery, radiation, and chemotherapy. The inherent resistance of GBM to conventional therapies, which primarily induce apoptosis, has spurred the search for compounds that trigger alternative cell death pathways.

This compound emerged from a small molecule screen as a compound that selectively and rapidly kills GBM cells while sparing non-transformed cells. It induces a unique form of cell death known as methuosis, which is morphologically distinct from apoptosis and is characterized by the formation of massive, phase-lucent intracellular vacuoles derived from macropinosomes, leading to eventual plasma membrane rupture. Understanding the precise molecular mechanism of this compound is critical for its potential development as a therapeutic agent.

The Initial MKK4-Dependent Hypothesis: A Retracted View

The first proposed mechanism for this compound-induced methuosis centered on the activation of the MKK4 signaling cascade. A short hairpin RNA (shRNA) screen identified MKK4 as a critical mediator of this compound's cytotoxic effects. MKK4 (also known as SEK1 or MAP2K4) is a dual-specificity protein kinase that activates the c-Jun N-terminal kinases (JNKs) and p38 MAPKs in response to cellular stress, playing a complex and often context-dependent role in both cell survival and apoptosis. The proposed pathway suggested that this compound treatment leads to the activation of Ras/Rac-1, which in turn activates MKK4 to drive methuosis.

It is critical to note that the seminal 2014 study in Cell that first reported this MKK4-dependent mechanism has since been retracted. This retraction necessitates a re-evaluation of MKK4's role as the primary driver of this compound-induced cell death. While the initial observation of MKK4 activation may have been valid, its position as the direct upstream cause is now .

Caption: Initial (retracted) proposed signaling pathway for this compound.

Current Mechanistic Insight: Dual Disruption of Endolysosomal Homeostasis

More recent and rigorous investigations have elucidated a more complex, MKK4-independent mechanism of action for this compound. This mechanism involves the dual disruption of endolysosomal function through two distinct molecular targets.

-

v-ATPase Activation: this compound, as a cationic amphiphilic drug, accumulates in endosomes and directly activates vacuolar-type H+-ATPase (v-ATPase). This leads to abnormal acidification and the formation of acidic vesicle organelles (AVOs). The constitutive activation of v-ATPase results in massive consumption of cellular ATP, leading to a severe energy crisis.

-

Calmodulin (CaM) Inhibition: this compound directly interacts with and inhibits calmodulin (CaM), a critical calcium-binding protein involved in lysosomal fission and reformation. This inhibition prevents the clearance and recycling of the large vacuoles formed through macropinocytosis, causing them to accumulate and swell.

The synergistic effect of rapid ATP depletion and the catastrophic accumulation of dysfunctional vacuoles culminates in a metabolic catastrophe, ultimately causing the rupture of the plasma membrane and cell death. This dual-target model provides a robust explanation for the potent and selective cytotoxicity of this compound in GBM cells.

Caption: The dual-target mechanism of this compound induced cell death.

Re-evaluating the Role of MKK4 Activation

Given the current evidence, the activation of MKK4 is unlikely to be the primary initiator of this compound-induced cell death. However, it may still play a secondary or downstream role. The MKK4-JNK/p38 pathway is a canonical responder to cellular stress, including metabolic collapse and ATP depletion. Therefore, it is plausible that the profound cellular stress induced by this compound's primary actions on endolysosomes could secondarily trigger the MKK4 pathway.

This is supported by findings that this compound can induce the activation of executioner caspases 3 and 7, albeit with a morphology distinct from classical apoptosis. The MKK4/JNK pathway is known to crosstalk with apoptotic machinery, for instance, by phosphorylating Bcl-2 family members to modulate mitochondrial outer membrane permeabilization. Thus, MKK4 activation may be a consequence of the this compound-induced energy crisis, potentially contributing to the execution phase of cell death alongside the primary necrotic-like membrane rupture.

Caption: The canonical MKK4 signaling cascade in response to cellular stress.

Quantitative Data Summary

The following tables summarize key quantitative findings from published studies on the effects of this compound.

Table 1: Effect of this compound on Glioblastoma Cell Viability and ATP Levels Data extracted from Sander et al., 2017 and Kollmorgen et al., 2021.

| Cell Line | Treatment | Concentration (µM) | Time (h) | Outcome | % Change (approx.) |

| #12537-GB | This compound | 7 | 8 | Cell Death (PI Uptake) | Significant Increase |

| U-87 MG | This compound | 7 | 25 | Cell Death (PI Uptake) | Significant Increase |

| Glioblastoma | This compound | 2 | 24 | Intracellular ATP | ~ 50% Decrease |

| Glioblastoma | This compound | 5 | 24 | Intracellular ATP | ~ 80% Decrease |

| Glioblastoma | This compound | 2 | 48 | Cell Viability | ~ 75% Decrease |

| Glioblastoma | This compound | 5 | 48 | Cell Viability | ~ 90% Decrease |

Table 2: Modulation of this compound Induced Effects Data extracted from Sander et al., 2017 and Kollmorgen et al., 2021.

| Cell Line | Primary Treatment | Modulator | Effect of Modulator on Vac-1 Action | Proposed Mechanism of Modulator |

| #12537-GB | This compound (7 µM) | ATP (1 µM - 1 mM) | Inhibits cell death | Activation of TRPM7 survival pathway |

| #12537-GB | This compound (7 µM) | Carvacrol (100 µM) | Potentiates cell death | Inhibition of TRPM7 |

| Glioblastoma | This compound (5 µM) | Bafilomycin A1 (10 nM) | Reverses cytotoxicity | Specific inhibition of v-ATPase |

| U-87 MG | This compound (7 µM) | ATP (1 mM) | Inhibits Caspase 3/7 activation | Activation of survival signaling |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Death and Viability Assay (Live-Cell Imaging)

This protocol is adapted from methodologies used to kinetically measure this compound induced cell death.

-

Cell Seeding: Seed glioblastoma cells (e.g., U-87 MG or patient-derived lines) in a 96-well flat-bottomed plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Reagent Preparation: Prepare a working solution of this compound in the appropriate cell culture medium. Prepare a stock solution of a cell-impermeant nuclear dye, such as Propidium Iodide (PI) at 1 µg/mL.

-

Treatment: Add the this compound working solution to the designated wells. Include vehicle control (e.g., DMSO) wells. Add the PI-containing medium to all wells.

-

Image Acquisition: Place the plate in a live-cell imaging system (e.g., IncuCyte ZOOM®) equipped with phase-contrast and red fluorescence channels.

-

Analysis: Acquire images every 15-120 minutes for a period of 16-48 hours. Quantify cell death by measuring the total red fluorescent area (PI-positive cells) per image and normalize it to the initial cell confluence (phase-contrast area).

Cellular ATP Level Measurement

This protocol outlines a common method for quantifying cellular ATP.

-

Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at desired concentrations and time points.

-

Lysis: Remove the culture medium and lyse the cells according to the manufacturer's instructions for a commercial ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). This typically involves adding a reagent that both lyses the cells and contains luciferase and its substrate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Analysis: The luminescent signal is directly proportional to the amount of ATP present. Normalize the readings to a control group or total protein concentration.

In Vitro MKK4 Kinase Assay

This protocol provides a framework for measuring the enzymatic activity of MKK4.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a kinase reaction buffer containing ATP (e.g., 10 µM), a magnesium salt (e.g., MgCl2), and purified, active MKK4 enzyme.

-

Substrate Addition: Add a known MKK4 substrate, such as an inactive mutant of its downstream target, JNK1 (e.g., JNK1 K55M at 5 µM), to the reaction mix.

-

Initiation: To measure kinase activity, use [γ-³³P]-ATP. Initiate the reaction by adding the radiolabeled ATP and the test compound (e.g., this compound or a known inhibitor like Staurosporine).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate.

-

Washing: Wash the filter papers extensively to remove unincorporated [γ-³³P]-ATP.

-

Detection: Measure the amount of ³³P incorporated into the JNK1 substrate using a scintillation counter.

-

Analysis: Compare the activity in the presence of the test compound to the vehicle control to determine the percentage of inhibition or activation.

Caption: A generalized workflow for a radiometric MKK4 kinase assay.

Conclusion and Future Directions

The investigation into this compound's mechanism of action provides a compelling case study in the evolution of scientific understanding. The initial, straightforward model implicating MKK4 activation as the central driver of methuosis has been superseded by a more intricate mechanism involving the dual targeting of v-ATPase and calmodulin. This latter model, which leads to a fatal disruption of endolysosomal homeostasis and cellular bioenergetics, is currently the most evidence-supported explanation for this compound's potent effect on GBM cells.

While the direct causative role of MKK4 is now questionable, its involvement as a downstream effector of the profound cellular stress induced by this compound cannot be entirely dismissed and warrants further investigation. Future research should aim to:

-

Clarify if MKK4 is indeed activated following this compound treatment as a consequence of ATP depletion or other stress signals.

-

Determine if inhibiting the MKK4/JNK pathway can modulate this compound-induced cell death, which would indicate a functional role, even if secondary.

-

Explore the potential for combination therapies, where targeting the primary endolysosomal pathway with this compound could be synergistic with inhibitors of stress-response or survival pathways.

For drug development professionals, the story of this compound underscores the importance of rigorous, multi-faceted mechanistic studies and highlights the endolysosomal pathway as a promising, albeit complex, therapeutic target in glioblastoma.

References

- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]

- 4. aacrjournals.org [aacrjournals.org]

Vacquinol-1: A Disruptor of Endolysosomal Homeostasis for Glioblastoma Therapy

A Technical Guide for Researchers and Drug Development Professionals

Vacquinol-1, a novel quinolone derivative, has emerged as a promising therapeutic agent for glioblastoma (GBM), the most aggressive form of brain cancer.[1][2][3] Its potent anti-cancer activity stems from a unique mechanism of action that catastrophically disrupts endolysosomal homeostasis, leading to a non-apoptotic form of cell death termed methuosis.[1][4] This technical guide provides an in-depth analysis of this compound's effects on the endolysosomal system, detailing its molecular targets, the ensuing cellular consequences, and the experimental methodologies used to elucidate these processes.

Dual-Pronged Assault on the Endolysosomal System

This compound's cytotoxicity in glioblastoma cells is conferred through a dual disruption of endolysosomal homeostasis, leading to the formation of two distinct abnormal vesicular structures: enlarged vacuoles and acidic vesicle organelles (AVOs).

Impairment of Lysosome Reformation via Calmodulin Inhibition

This compound directly interacts with and inhibits calmodulin (CaM), a key protein involved in the fission process of lysosome reformation. This inhibition prevents the recycling of lysosomes from endolysosomal vesicles, leading to the accumulation of large, phase-lucent vacuoles derived from the fusion of macropinosomes with lysosomes.

Hyperactivation of v-ATPase and Induction of Acidic Vesicle Organelles (AVOs)

As a cationic amphiphilic drug, this compound accumulates in endosomal compartments. Within these compartments, it activates the vacuolar-type H+-ATPase (v-ATPase), an ATP-dependent proton pump. This leads to abnormal acidification of these vesicles, resulting in the formation of AVOs, which are distinct from the enlarged vacuoles. The kinetics of their appearance differ, with enlarged vacuoles appearing earlier (starting at 3 hours) than the substantial induction of AVOs (between 18 and 24 hours).

Metabolic Catastrophe and Cell Death

The hyperactivation of v-ATPase by this compound creates a vicious cycle. The increased acidification protonates more this compound, leading to its trapping within the vesicles and further sustained v-ATPase activation. This runaway process results in a massive consumption of cellular ATP, leading to a severe energy crisis and ultimately, a form of necrotic-like cell death. This catastrophic vacuolization and subsequent cell rupture is a hallmark of methuosis.

Signaling Pathways Implicated in this compound-Induced Cell Death

While the primary mechanism is rooted in the disruption of endolysosomal function, other signaling components have been implicated. An shRNA screen identified MAP kinase kinase 4 (MKK4) as a necessary component for this compound-induced cell death, although the precise mechanism of its activation remains to be fully elucidated. Furthermore, the cell death induced by this compound is counter-regulated by exogenous ATP, an effect likely mediated by the TRPM7 channel.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

| Parameter | Cell Line | Concentration | Effect | Reference |

| This compound | U-87 Glioma | 7 µM | Significant induction of cell death at 25 hours. | |

| #12537-GB | 7 µM | Induction of cell death, attenuated by ATP (1 µM - 1 mM). | ||

| Glioblastoma | 2 µM | Induction of enlarged vacuoles and Acidic Vesicle Organelles (AVOs). | ||

| ATP (antagonist) | #12537-GB | 1 µM | Counter-regulated this compound-induced cell death. | |

| Carvacrol (TRPM7 inhibitor) | Glioma cells | 50 µM, 100 µM | Impaired the ATP-mediated recovery from this compound-induced cell death. | |

| W7 (CaM inhibitor) | Glioblastoma | 1 µM | Potentiated the formation of large vacuoles at a submaximal dose of this compound. |

| In Vivo Study | Model | Treatment | Outcome | Reference |

| This compound | Mice with human glioblastoma xenografts | Oral administration for 5 days | Reversed tumor growth and prolonged survival (6 of 8 mice alive at 80 days vs. 30-day average survival in control). |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Cell Viability and Death Assays

-

Method: Long-term video microscopy (e.g., IncuCyteZOOM®).

-

Procedure: Cells are seeded in multi-well plates. Propidium iodide (PI) is added to the medium to stain dead cells. The plate is placed in the IncuCyteZOOM® system, and images are taken at regular intervals. Cell death is quantified by measuring the fluorescence intensity of PI-positive cells.

-

Reference:

Analysis of Acidic Vesicle Organelles (AVOs)

-

Method: Lysotracker Red staining and fluorescence microscopy.

-

Procedure: Cells are treated with this compound for the desired time. Lysotracker Red, a fluorescent dye that accumulates in acidic compartments, is added to the culture medium. The cells are then imaged using a fluorescence microscope to visualize and quantify the AVOs.

-

Reference:

Assessment of Lysosomal Vacuoles

-

Method: Transfection with lysosomal markers and fluorescence microscopy.

-

Procedure: Cells are transfected with a vector encoding a fluorescently tagged lysosomal protein (e.g., CellLight-Lysosome-GFP). After treatment with this compound, the formation of enlarged lysosomal vacuoles is observed and quantified using fluorescence microscopy.

-

Reference:

Cellular ATP Measurement

-

Method: Luminescence-based ATP assay.

-

Procedure: Cells are treated with this compound. At various time points, the cells are lysed, and the ATP concentration in the lysate is measured using a luciferin/luciferase-based assay. The luminescence, which is proportional to the ATP concentration, is read using a luminometer.

-

Reference:

In Vivo Efficacy Studies

-

Method: Orthotopic xenograft mouse model.

-

Procedure: Human glioblastoma cells are transplanted into the brains of immunodeficient mice. After tumor establishment, mice are treated with this compound (e.g., orally). Tumor growth is monitored (e.g., by bioluminescence imaging if cells express luciferase), and survival is recorded.

-

Reference:

Visualizing the Mechanisms of Action

The following diagrams illustrate the key pathways and experimental workflows associated with this compound's activity.

Caption: this compound's dual mechanism of disrupting endolysosomal homeostasis.

Caption: A generalized workflow for studying the effects of this compound.

References

- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. fomatmedical.com [fomatmedical.com]

- 4. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]

Vacquinol-1: A Novel Agent Inducing Non-Apoptotic Cell Death in Glioblastoma Multiforme

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. The current standard of care offers limited survival benefits, underscoring the urgent need for novel therapeutic strategies. Vacquinol-1, a quinolone derivative, has emerged as a promising small molecule that selectively induces a unique form of non-apoptotic cell death, termed methuosis, in GBM cells.[1][2] This document provides a comprehensive technical overview of the mechanism of action, key signaling pathways, and experimental data related to this compound's effects on GBM cells.

Mechanism of Action: Induction of Methuosis

This compound induces a catastrophic vacuolization in GBM cells, a hallmark of methuosis.[3][4] This process is characterized by the formation of large, translucent, single-membrane vacuoles derived from macropinosomes.[3] Unlike apoptosis, this cell death pathway is not dependent on caspase activation, although some caspase 3/7 activity has been observed. The cytotoxic effects of this compound are highly specific to GBM cells, with minimal impact on non-transformed cells like human dental-pulp stem cells.

The mechanism of this compound-induced cytotoxicity is multifaceted, primarily involving the dual disruption of endolysosomal homeostasis. This compound, as a cationic amphiphilic drug, triggers extensive plasma membrane ruffling, leading to enhanced macropinocytosis. The resulting vesicles have two main fates that contribute to cell death:

-

Impairment of Lysosome Reformation: A portion of the macropinosomes fuse with lysosomes, forming enlarged vacuoles. This compound directly interacts with and inhibits calmodulin (CaM), a key protein in lysosomal reformation. This inhibition leads to the accumulation of these large vacuoles and a depletion of functional lysosomes.

-

Formation of Acidic Vesicle Organelles (AVOs): In the endosomal compartments, this compound activates vacuolar-type H+-ATPase (v-ATPase), causing excessive acidification and the formation of AVOs. This hyperactivation of v-ATPase leads to a significant increase in cellular ATP consumption, resulting in a severe energy crisis and ultimately, cell death.

This dual action of this compound creates a vicious cycle of ATP depletion and lysosomal dysfunction, which is selectively detrimental to the highly metabolically active GBM cells.

Signaling Pathways

Primary Cytotoxic Pathway

The cytotoxic effects of this compound are mediated through a signaling cascade that involves the MAP kinase MKK4. While the precise upstream activators are still being fully elucidated, it is understood that the process is dependent on Ras/Rac-1 activation.

Counter-Regulatory Pathway: ATP and TRPM7

A significant finding is that the cytotoxic effect of this compound can be counter-regulated by extracellular ATP. This is particularly relevant in the context of GBM, which often presents with large necrotic areas that are rich in ATP. Extracellular ATP, even at concentrations as low as 1 µM, can inhibit this compound-induced cell death. This inhibitory effect is mediated through the activation of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). The natural terpenoid carvacrol, a TRPM7 inhibitor, has been shown to overcome this ATP-mediated resistance.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on this compound's effect on GBM cells.

Table 1: In Vitro Cytotoxicity of this compound in Rodent GBM Cell Lines

| Cell Line | IC50 (µM) | Reference(s) |

| RG2 | 4.57 | |

| NS1 | 5.81 |

Table 2: Effect of this compound and ATP on GBM Cell Death

| Cell Line | Treatment | Observation | Reference(s) |

| U-87 | 7 µM this compound | Significant cell death at 25 hours. | |

| U-87 | 7 µM this compound + 1 mM ATP | Significant reduction in cell death compared to this compound alone. | |

| #12537-GB | 14 µM, 28 µM this compound | Cell death in < 2 hours. | |

| #12537-GB | 7 µM this compound + 1 mM ATP | Inhibition of caspase 3/7 activation. |

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on GBM cells.

Methodology:

-

Cell Culture: GBM cell lines (e.g., RG2, NS1, U-87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density.

-

Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated plates are incubated for a specified duration (e.g., 48 hours).

-

Cell Viability Measurement: A cell viability reagent (e.g., MTT or a luminescent-based assay) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

-

Analysis: The relative cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Live-Cell Imaging for Cell Death Kinetics

Methodology:

-

Cell Seeding: GBM cells are seeded in a 96-well plate suitable for live-cell imaging.

-

Reagent Addition: A non-toxic fluorescent dye that detects dead cells (e.g., propidium iodide) and a reagent to detect caspase 3/7 activity are added to the culture medium.

-

Treatment: Cells are treated with this compound, with or without ATP, and a vehicle control.

-

Image Acquisition: The plate is placed in a live-cell imaging system (e.g., IncuCyte ZOOM®) and images (phase contrast and fluorescence) are acquired at regular intervals (e.g., every 15-120 minutes) over a period of up to 48 hours.

-

Data Analysis: The fluorescent area per image is quantified over time to determine the kinetics of cell death and caspase activation.

In Vitro ATPase Assay

Methodology:

-

Cell Lysis and Fractionation: U3013 GBM cells are harvested and lysed. The cell lysate is subjected to centrifugation to isolate the light organelle fraction, which includes endosomes and lysosomes.

-

Treatment: The organelle pellets are resuspended and treated with this compound, with or without an ATPase inhibitor like concanamycin A (ConA).

-

ATPase Activation: ATP and MgCl2 are added to the samples to activate the ATPase.

-

ATPase Activity Measurement: The ATPase activity is measured using a commercial assay kit (e.g., ADP-Glo Max Assay) that quantifies the amount of ADP produced.

In Vivo Efficacy

While this compound demonstrates potent in vitro activity, its in vivo efficacy has shown limitations. In syngeneic rat GBM models (RG2 and NS1), this compound treatment led to a significant reduction in tumor size in the RG2 model, but did not translate to an overall survival benefit in either model. These studies also noted dose-limiting toxicity. This suggests that while this compound has a promising mechanism of action, further optimization of its pharmacokinetic and toxicological properties is necessary for clinical translation.

Conclusion

This compound represents a novel therapeutic approach for GBM by inducing a specific form of non-apoptotic cell death called methuosis. Its dual mechanism of disrupting endolysosomal homeostasis through the inhibition of calmodulin and activation of v-ATPase leads to a catastrophic energy crisis in GBM cells. While the potent in vitro efficacy is promising, the counter-regulatory effects of extracellular ATP via the TRPM7 channel and the challenges with in vivo toxicity highlight the need for further research and development. Future efforts may focus on developing more specific and less toxic analogs of this compound or on combination therapies that can overcome the identified resistance mechanisms. This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of targeting methuosis in glioblastoma.

References

- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Vulnerability of Glioblastoma Cells to Catastrophic Vacuolization and Death Induced by a Small Molecule [en-cancer.fr]

- 4. researchgate.net [researchgate.net]

Unraveling the Enigma of Vacquinol-1 Isomers: A Technical Guide to Their Biological Activity in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most formidable challenges in oncology, with a dismal prognosis despite aggressive multimodal therapies. The quest for novel therapeutic agents has led to the discovery of Vacquinol-1, a quinoline derivative that induces a unique form of non-apoptotic cell death in glioblastoma cells, termed methuosis. This process is characterized by massive vacuolization, ATP depletion, and eventual rupture of the plasma membrane.[1] While the parent compound has shown promise, the exploration of its chemical space through the synthesis and evaluation of its isomers and analogs is crucial for optimizing its therapeutic potential and mitigating off-target effects. This technical guide provides an in-depth analysis of the biological activity of different this compound analogs, detailing the underlying molecular mechanisms, experimental protocols for their evaluation, and a comparative analysis of their cytotoxic effects.

Mechanism of Action: A Dual Assault on Endolysosomal Homeostasis

This compound and its active analogs exert their cytotoxic effects on glioblastoma cells through a multifaceted mechanism that disrupts endolysosomal homeostasis at two key junctures. This dual mode of action contributes to the selective vulnerability of glioblastoma cells to this class of compounds.

The initiation of this compound-induced cell death involves the stimulation of macropinocytosis, leading to the formation of large, phase-lucent vacuoles derived from the plasma membrane. These vacuoles subsequently fuse with lysosomes.[2] A critical aspect of the structure-activity relationship of this compound analogs is the necessity of a protonatable nitrogen atom. Only structural analogs that can be protonated within the acidic environment of late endosomes and lysosomes are capable of inducing the formation of acidic vesicular organelles (AVOs) and subsequently, cytotoxicity. This protonation traps the molecules within these organelles, leading to their accumulation.

The two primary molecular targets of this compound are:

-

Vacuolar H+-ATPase (v-ATPase): this compound activates the v-ATPase on endosomal membranes, leading to excessive acidification of these compartments and the formation of AVOs.[2][3] This hyperactivation of the v-ATPase results in a catastrophic depletion of cellular ATP, leading to a metabolic crisis and cell death.[3]

-

Calmodulin (CaM): this compound directly interacts with and inhibits calmodulin, a key calcium-binding protein involved in lysosomal reformation. This inhibition prevents the recycling of lysosomal components from the large vacuoles, leading to their accumulation and further disrupting cellular homeostasis.

The synergistic effect of ATP depletion and the disruption of lysosomal function creates a vicious cycle within the glioblastoma cells, ultimately leading to their demise.

Signaling Pathways

The signaling cascade initiated by this compound in glioblastoma cells culminates in methuosis. The following diagram illustrates the key events in this pathway.

Caption: this compound signaling cascade leading to methuosis in glioblastoma cells.

Quantitative Biological Activity of this compound and its Analogs

While a comprehensive public dataset comparing a wide range of this compound isomers is not yet available, studies on this compound and its analogs provide valuable insights into their structure-activity relationship. The following table summarizes the available quantitative data on the cytotoxic activity of this compound in different glioblastoma cell lines.

| Compound/Analog | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| This compound | RG2 | Cell Viability | IC50 | 4.57 | |

| This compound | NS1 | Cell Viability | IC50 | 5.81 | |

| This compound | U3013MG | Cell Viability | IC50 | Not specified, but effective in low µM range | |

| This compound | #12537-GB | Cell Viability | Effective Concentration | 7 | |

| This compound | U-87 | Cell Viability | Effective Concentration | 7 |

Note: The activity of this compound analogs is highly dependent on the presence of a protonatable nitrogen, which is crucial for their accumulation in acidic organelles and subsequent cytotoxicity. Analogs lacking this feature are significantly less active.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its isomers.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is crucial for exploring the structure-activity relationship. The general procedure involves a multi-step synthesis, the key steps of which are outlined below. For detailed protocols, please refer to the supplementary methods of the cited literature.

Caption: A generalized workflow for the chemical synthesis of this compound analogs.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

-

Cell Seeding: Plate glioblastoma cells (e.g., RG2, NS1, U87MG) in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analog (or DMSO as a vehicle control) for 48 hours.

-

Viability Assessment: Measure cell viability using a luminescence-based assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value using a non-linear regression analysis.

Acidic Vesicular Organelle (AVO) Formation Assay

This assay is used to visualize and quantify the formation of AVOs, a hallmark of this compound activity.

-

Cell Treatment: Treat glioblastoma cells grown on glass coverslips with the test compound at the desired concentration and time points.

-

Staining: Stain the cells with a lysosomotropic dye, such as LysoTracker Red, which accumulates in acidic compartments.

-

Microscopy: Visualize the stained cells using fluorescence microscopy. The appearance of bright red fluorescent puncta indicates the formation of AVOs.

-

Quantification: The extent of AVO formation can be quantified by measuring the fluorescence intensity per cell using image analysis software.

Cellular ATP Depletion Assay

This protocol measures the impact of this compound analogs on cellular energy levels.

-

Cell Treatment: Treat glioblastoma cells with the test compounds for various durations (e.g., 24 and 48 hours).

-

ATP Measurement: Measure intracellular ATP levels using a luminescence-based ATP assay kit (e.g., ADP-Glo™ Max Assay, Promega) according to the manufacturer's instructions.

-

Data Analysis: Normalize the luminescence signal to the number of cells or total protein content and express the results as a percentage of the ATP levels in control-treated cells.

Conclusion and Future Directions

This compound and its analogs represent a promising new class of anti-glioblastoma agents with a unique mechanism of action that exploits the inherent vulnerabilities of these aggressive brain tumors. The dual targeting of v-ATPase and calmodulin leads to a catastrophic disruption of endolysosomal homeostasis and a profound energy crisis, resulting in selective cancer cell death.

Future research should focus on a systematic exploration of the structure-activity relationship of a broader range of this compound isomers and analogs. The synthesis and screening of a diverse library of compounds will be instrumental in identifying candidates with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the precise molecular interactions with their targets will facilitate the rational design of next-generation methuosis-inducing drugs. Ultimately, the development of this compound-based therapies holds the potential to offer a much-needed breakthrough in the treatment of glioblastoma.

References

Exploring the Quinolone-Alcohol Scaffold of Vacquinol-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacquinol-1, a novel small molecule with a distinctive quinolone-alcohol scaffold, has emerged as a promising agent for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer.[1] This technical guide provides an in-depth exploration of the core structure of this compound, its mechanism of action, and the experimental methodologies used to elucidate its potent and selective anti-cancer properties.

This compound induces a unique form of non-apoptotic cell death in glioblastoma cells characterized by catastrophic vacuolization, a process termed methuosis.[1][2] This is achieved through a dual-pronged attack on the endolysosomal system of cancer cells, highlighting a potential vulnerability that can be exploited for therapeutic intervention.[3][4] This document will serve as a comprehensive resource for researchers aiming to understand and potentially build upon the therapeutic potential of the quinolone-alcohol scaffold.

Core Scaffold and Mechanism of Action

The core structure of this compound is a quinolone ring linked to an alcohol-containing piperidine moiety. This amphiphilic nature, with a hydrophobic ring structure and a hydrophilic side chain, is a common feature of cationic amphiphilic drugs (CADs) and is crucial for its biological activity.

This compound exerts its cytotoxic effects on glioblastoma cells through a multi-step process that disrupts endolysosomal homeostasis:

-

Induction of Macropinocytosis: this compound treatment leads to extensive plasma membrane ruffling and the formation of large, fluid-filled vesicles known as macropinosomes.

-

Dual Disruption of Endolysosomal Function:

-

Calmodulin (CaM) Inhibition: this compound directly interacts with and inhibits calmodulin, a key calcium-binding protein involved in lysosomal reformation. This inhibition prevents the recycling of lysosomes from the large vacuoles.

-

v-ATPase Activation: this compound activates the vacuolar H+-ATPase (v-ATPase), an ATP-dependent proton pump on endosomal and lysosomal membranes. This leads to abnormal acidification of vesicles, forming acidic vesicle organelles (AVOs).

-

-

Cellular Energy Crisis and Cell Death: The hyperactivation of v-ATPase results in a massive consumption of cellular ATP, leading to an energy crisis. The combination of impaired lysosome function and ATP depletion culminates in the rupture of the cell membrane and a necrotic-like cell death.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

| Cell Line | IC50 (µM) | Reference |

| RG2 (rat glioblastoma) | 4.57 | |

| NS1 (rat glioblastoma) | 5.81 |

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines.

| Parameter | Concentration | Effect | Reference |

| This compound | 2 µM | Induction of acidic vesicle organelles (AVOs) | |

| This compound | 5 µM | Significant cell death in RG2 and NS1 cells | |

| This compound | 7 µM | Used for kinetic analysis of cell death | |

| This compound | 10 µM | Significant cell death in RG2 and NS1 cells | |

| This compound | 14 µM, 28 µM | Rapid cell death (<2 hours) in glioma cells | |

| ATP | 1 µM | Counter-regulation of this compound-induced cell death |

Table 2: Effective Concentrations of this compound and Modulators in Glioblastoma Cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.

Caption: Mechanism of action of this compound in glioblastoma cells.

Caption: General experimental workflow for this compound research.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., RG2, NS1, U3013MG)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CytoTox-Glo™ Cytotoxicity Assay (Promega)

-

Luminometer

Procedure:

-

Seed glioblastoma cells into 96-well plates at a density of 3,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 48 hours).

-

For CellTiter-Glo® assay, add 100 µL of the reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

For CytoTox-Glo™ assay, follow the manufacturer's protocol to measure both cytotoxicity and cell viability in the same well.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro ATPase Assay

Objective: To measure the effect of this compound on v-ATPase activity.

Materials:

-

Glioblastoma cells (e.g., U3013MG)

-

Fractionation buffer (specific composition to be optimized, typically containing sucrose, buffer, and protease inhibitors)

-

23G needle and syringe

-

Centrifuge

-

This compound

-

Concanamycin A (ConA, a v-ATPase inhibitor)

-

ATP and MgCl2

-

ADP-Glo™ Max Assay (Promega)

-

Luminometer

Procedure:

-

Harvest glioblastoma cells and resuspend them in ice-cold fractionation buffer.

-

Lyse the cells by passing them through a 23G needle 5 times.

-

Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet light organelles, including endosomes and lysosomes.

-

Resuspend the pellet in fractionation buffer.

-

Treat the organelle suspension with this compound, with or without the v-ATPase inhibitor Concanamycin A, for a predetermined time.

-

Initiate the ATPase reaction by adding 2 mM ATP and 2 mM MgCl2.

-

Incubate for 30 minutes at 37°C.

-

Measure the amount of ADP produced using the ADP-Glo™ Max Assay according to the manufacturer's protocol.

-

Read the luminescence on a luminometer.

-

Compare the ADP levels in this compound-treated samples to control and ConA-treated samples to determine the effect on ATPase activity.

This compound and Calmodulin (CaM) Pull-Down Assay

Objective: To confirm the direct interaction between this compound and Calmodulin.

Materials:

-

Glioblastoma cell lysates

-

Biotinylated this compound or this compound-conjugated beads

-

Streptavidin-agarose beads (if using biotinylated this compound)

-

Calmodulin-Sepharose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels

-

Immunoblotting reagents

-

Anti-Calmodulin antibody

-

Anti-CaMKII antibody

-

Anti-mTOR antibody

Procedure for this compound Pull-Down:

-

Incubate glioblastoma cell lysates with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.

-

Add streptavidin-agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads three times with ice-cold wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and immunoblotting with an anti-Calmodulin antibody.

Procedure for Calmodulin Pull-Down:

-

Incubate Calmodulin-Sepharose beads with glioblastoma cell lysates in the presence or absence of this compound for 2-4 hours at 4°C.

-

Wash the beads three times with ice-cold wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and immunoblotting with antibodies against known Calmodulin-binding proteins such as CaMKII and mTOR to assess if this compound disrupts these interactions.

Conclusion

The quinolone-alcohol scaffold of this compound represents a promising starting point for the development of novel therapeutics against glioblastoma. Its unique mechanism of action, which exploits the inherent vulnerabilities of cancer cell endolysosomal pathways, offers a new paradigm for anti-cancer drug design. The data and protocols presented in this guide provide a solid foundation for further research into this fascinating molecule and its derivatives. Future work should focus on optimizing the scaffold to enhance potency and reduce potential off-target effects, with the ultimate goal of translating this promising preclinical candidate into a clinically effective treatment for glioblastoma.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating this compound in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Vacquinol-1 in Glioblastoma Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction